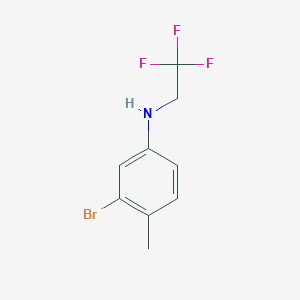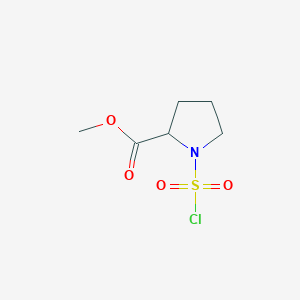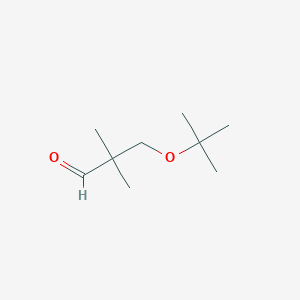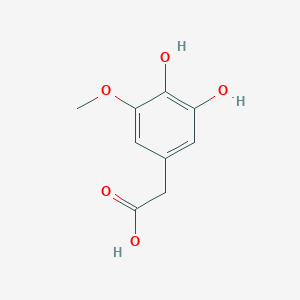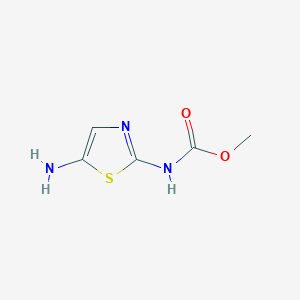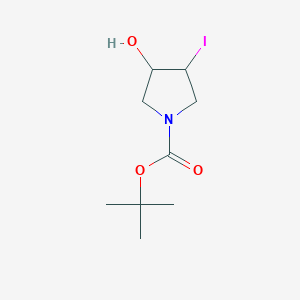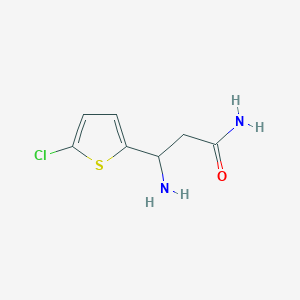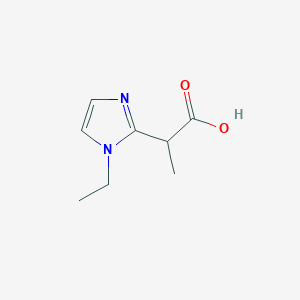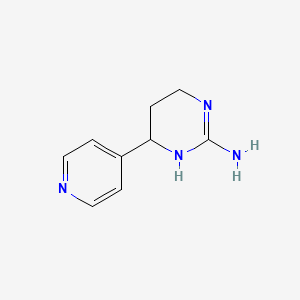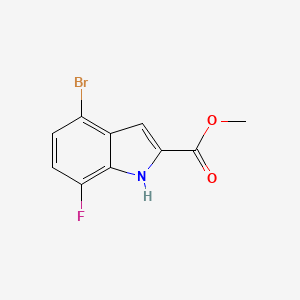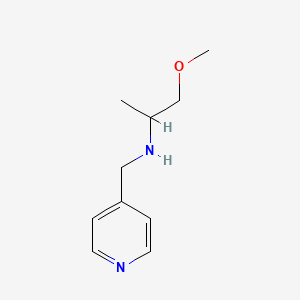
(1-Methoxypropan-2-YL)(pyridin-4-ylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methoxypropan-2-YL)(pyridin-4-ylmethyl)amine: is an organic compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . This compound features a methoxypropan-2-yl group attached to a pyridin-4-ylmethylamine moiety, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxypropan-2-YL)(pyridin-4-ylmethyl)amine typically involves the reaction of pyridin-4-ylmethylamine with 1-methoxypropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as acidic or basic catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(1-Methoxypropan-2-YL)(pyridin-4-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding .
Reduction: Reduction reactions can yield .
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles .
Major Products Formed
The major products formed from these reactions include N-oxides , secondary amines , and various substituted derivatives, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-Methoxypropan-2-YL)(pyridin-4-ylmethyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities .
Biology
In biological research, this compound is studied for its potential biological activity . It may serve as a ligand in biochemical assays or as a probe in molecular biology studies .
Medicine
In medicine, this compound is explored for its potential therapeutic applications . It may act on specific molecular targets and pathways, making it a candidate for drug development .
Industry
In industrial applications, this compound is used in the manufacture of specialty chemicals and pharmaceutical intermediates . Its versatility makes it valuable in various industrial processes .
Mecanismo De Acción
The mechanism of action of (1-Methoxypropan-2-YL)(pyridin-4-ylmethyl)amine involves its interaction with specific molecular targets . It may bind to receptors or enzymes , modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- N-(pyridin-4-yl)pyridin-4-amine
- 4-aminopyridine
- tris(pyridin-4-yl)amine
Uniqueness
Compared to similar compounds, (1-Methoxypropan-2-YL)(pyridin-4-ylmethyl)amine offers unique structural features that enhance its reactivity and biological activity . The presence of the methoxypropan-2-yl group provides additional functionalization opportunities , making it a versatile and valuable compound in various fields .
Propiedades
Fórmula molecular |
C10H16N2O |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
1-methoxy-N-(pyridin-4-ylmethyl)propan-2-amine |
InChI |
InChI=1S/C10H16N2O/c1-9(8-13-2)12-7-10-3-5-11-6-4-10/h3-6,9,12H,7-8H2,1-2H3 |
Clave InChI |
ZPNDSFILIUCOMD-UHFFFAOYSA-N |
SMILES canónico |
CC(COC)NCC1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



